Gly-arg-gly-asp-ser-pro

Vue d'ensemble

Description

GRGDSP is a synthetic peptide that is derived from fibronectin . It is used as a soluble integrin-blocking RGD-based peptide . The major cell-binding domain of GRGDSP helps to promote cell adhesion on a wide range of substrates . It is also a synthetic α5β1 integrin ligand that competitively inhibits the binding of invasin (Inv) to α5β1 integrin expressed on Caco-2 cells .

Synthesis Analysis

GRGDSP has been grafted onto the surface of materials to promote cell adhesion and proliferation during in vitro cell culture . A reliable approach was developed to quantitatively graft GRGDSP onto the molecular backbone of waterborne polyurethanes (WBPU) using ethylene glycol diglycidyl ether (EX810) as a connector .

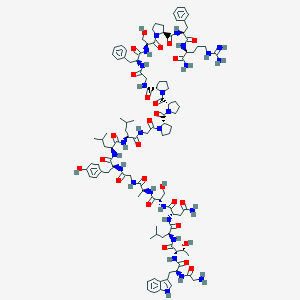

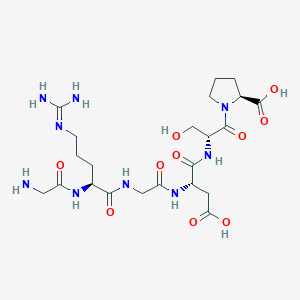

Molecular Structure Analysis

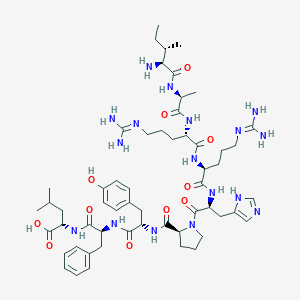

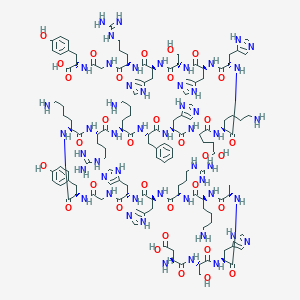

The molecular formula of GRGDSP is C22H37N9O10 . Its average mass is 587.583 Da and its monoisotopic mass is 587.266357 Da .

Chemical Reactions Analysis

GRGDSP has been used in the biomedical materials to enhance adhesion and proliferation of cells . It has been grafted onto the surfaces of poly (carbonate urethane)s (PCUs), with photoactive 4-benzoylbenzoic acid (BBA) by UV irradiation .

Physical And Chemical Properties Analysis

The density of GRGDSP is 1.7±0.1 g/cm3 . It has 19 H bond acceptors, 13 H bond donors, and 17 freely rotating bonds . Its polar surface area is 322 Å2 .

Applications De Recherche Scientifique

Biological Activity and Secondary Structure

Gly-Arg-Gly-Asp-Ser-Pro (GRGDSP) is significant in cell adhesion and biological functions. A study revealed that the sequence Tyr-Gly-Arg-Gly-Asp-Ser-Pro binds to certain integrins and assumes a type II beta-turn structure in solution. This finding highlights the importance of secondary structures in oligopeptides for their biological activities (Johnson et al., 1993).

Influence on Cell Adhesion

GRGDSP plays a crucial role in cell adhesion, as evidenced by its ability to inhibit or promote cell attachment to substrates like fibronectin and vitronectin. The stereochemistry of this sequence is vital for its binding specificity, impacting cellular interactions with fibronectin and vitronectin (Pierschbacher & Ruoslahti, 1987).

Impact on Platelet Function

Research indicates that GRGDSP inhibits fibrinogen binding to platelets, demonstrating its potential in modulating platelet functions and interactions with adhesive proteins (Plow et al., 1985).

Photoreactive Derivatization and Cell Adhesion

The incorporation of GRGDSP into photoreactive peptides and their immobilization on surfaces like poly (vinyl alcohol) has been studied. This process facilitates specific cell adhesion and spreading, offering applications in tissue engineering (Sugawara & Matsuda, 1995).

Variants and Receptor Specificity

GRGDSP and its variants have been shown to retain cell attachment-promoting activity, indicating the essential nature of the arginine, glycine, and aspartic acid residues for cell recognition. The sequence's variations can influence the interaction with different adhesion receptors, suggesting a broad role in cell-substratum adhesion (Pierschbacher & Ruoslahti, 1984).

Interaction with Cell Surface Receptors

The sequence has been found to interact with specific cell surface receptors, such as a 125/115-kDa receptor for vitronectin. This interaction is mediated by the GRGDSP peptide, indicating a complex mechanism of cell adhesion involving multiple receptors (Pytela et al., 1985).

Mécanisme D'action

Target of Action

GRGDSP, also known as Gly-Arg-Gly-Asp-Ser-Pro, is a synthetic linear RGD peptide that primarily targets integrins . Integrins are a family of cell surface receptors that mediate the interaction between cells and their surrounding extracellular matrix (ECM). They play a crucial role in various cellular processes, including cell adhesion, migration, and proliferation .

Mode of Action

GRGDSP interacts with integrins through its RGD (Arg-Gly-Asp) motif, a sequence recognized by integrins . This interaction inhibits the adherence of cells (such as tumor cells) to the endothelial cells of blood vessels, thereby limiting cell metastasis . Moreover, GRGDSP can be used to modify the surface of cardiovascular implants such as vascular grafts to promote endothelialization .

Biochemical Pathways

The interaction of GRGDSP with integrins influences several biochemical pathways. For instance, it has been shown that GRGDSP can induce NMDA receptor-dependent increases in intracellular calcium levels within seconds of presentation to primary cortical neurons . This is followed by transient activation and nuclear translocation of the ERK1/2 mitogen-activated protein kinase . Furthermore, GRGDSP has been found to reduce blood spinal cord barrier permeability and the neuroinflammatory response by interacting with integrin β1 and inhibiting the downstream ROCK/MLC pathway .

Pharmacokinetics

Research has shown that grgdsp can be effectively grafted onto biodegradable waterborne polyurethanes (wbpu) using ethylene glycol diglycidyl ether (ex810) as a connector . This method allows for the controlled release of GRGDSP, which could potentially enhance its bioavailability .

Result of Action

The interaction of GRGDSP with integrins results in various molecular and cellular effects. For instance, it can inhibit the adherence of tumor cells to endothelial cells, thereby limiting cell metastasis . Additionally, GRGDSP can enhance the adhesion and proliferation of cells such as human umbilical vein endothelial cells (HUVECs) when grafted onto WBPU scaffolds .

Action Environment

The action of GRGDSP can be influenced by various environmental factors. For instance, the effectiveness of GRGDSP in promoting cell adhesion and proliferation can depend on the concentration of GRGDSP in the scaffold . Furthermore, the interaction of GRGDSP with integrins can be influenced by the presence of other RGD peptides .

Safety and Hazards

Orientations Futures

Analyse Biochimique

Biochemical Properties

Gly-Arg-Gly-Asp-Ser-Pro plays a crucial role in biochemical reactions by interacting with integrins, a family of cell surface receptors. Integrins are involved in cell adhesion, signaling, and the regulation of cell shape and motility. This compound specifically binds to integrin receptors, such as αvβ3 and α5β1, inhibiting their activity and preventing the adhesion of cells to the extracellular matrix . This interaction is essential in processes like wound healing, angiogenesis, and cancer metastasis.

Cellular Effects

This compound influences various cellular processes, including cell adhesion, proliferation, and migration. It enhances the adhesion and proliferation of endothelial cells, which are critical for vascular tissue engineering . Additionally, this compound modulates cell signaling pathways, such as the MAPK/ERK pathway, by inducing rapid increases in intracellular calcium levels and activating mitogen-activated protein kinases . These effects contribute to changes in gene expression and cellular metabolism, promoting cell survival and function.

Molecular Mechanism

At the molecular level, this compound exerts its effects by binding to integrin receptors on the cell surface. This binding triggers a cascade of intracellular signaling events, including the activation of the MAPK/ERK pathway and the increase of intracellular calcium levels . The peptide also influences the activity of enzymes like p38MAPK and PI3-K/Akt, which are involved in cell survival and stress responses . These interactions lead to changes in gene expression and cellular behavior, ultimately affecting cell function and survival.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The peptide is stable under specific storage conditions, such as -80°C for up to six months . Over time, the stability and activity of this compound may decrease, affecting its ability to promote cell adhesion and proliferation. Long-term studies have shown that the peptide can maintain its effects on cellular function for extended periods, but its efficacy may diminish with prolonged exposure .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the peptide promotes cell adhesion and proliferation without causing adverse effects . At higher doses, it may exhibit toxic effects, such as inhibiting cell adhesion and inducing apoptosis . These threshold effects highlight the importance of optimizing the dosage for therapeutic applications to maximize benefits and minimize risks.

Metabolic Pathways

This compound is involved in metabolic pathways related to cell adhesion and signaling. It interacts with enzymes like matrix metalloproteinases (MMPs) and integrins, influencing the degradation and remodeling of the extracellular matrix . The peptide also affects metabolic flux by modulating the activity of key signaling molecules, such as nitric oxide and prostaglandin E2, which are involved in inflammatory responses and cell survival .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with integrin receptors and other binding proteins . The peptide can be internalized by cells and localized to specific cellular compartments, where it exerts its effects on cell adhesion and signaling. The distribution of this compound within tissues is influenced by factors such as its concentration, the presence of binding proteins, and the cellular environment .

Subcellular Localization

This compound is localized to specific subcellular compartments, such as the cell membrane and cytoplasm . Its activity and function are influenced by its localization, with integrin binding playing a key role in directing the peptide to specific cellular sites. Post-translational modifications, such as phosphorylation, may also affect the targeting and function of this compound within cells .

Propriétés

IUPAC Name |

(2S)-1-[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[(2-aminoacetyl)amino]-5-(diaminomethylideneamino)pentanoyl]amino]acetyl]amino]-3-carboxypropanoyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H37N9O10/c23-8-15(33)28-11(3-1-5-26-22(24)25)18(37)27-9-16(34)29-12(7-17(35)36)19(38)30-13(10-32)20(39)31-6-2-4-14(31)21(40)41/h11-14,32H,1-10,23H2,(H,27,37)(H,28,33)(H,29,34)(H,30,38)(H,35,36)(H,40,41)(H4,24,25,26)/t11-,12-,13-,14-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTEDOEBWPRVVSG-XUXIUFHCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)C(=O)C(CO)NC(=O)C(CC(=O)O)NC(=O)CNC(=O)C(CCCN=C(N)N)NC(=O)CN)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](N(C1)C(=O)[C@H](CO)NC(=O)[C@H](CC(=O)O)NC(=O)CNC(=O)[C@H](CCCN=C(N)N)NC(=O)CN)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H37N9O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

587.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.